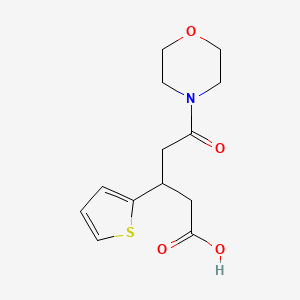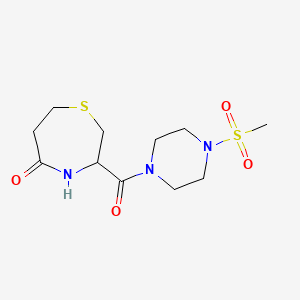
5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid (MTPA) is a synthetic organic compound that was first synthesized in the 1970s. MTPA is a versatile compound with potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. MTPA is a five-carbon molecule with a morpholine ring, a thiophene ring, and an oxo group.
Mecanismo De Acción
The mechanism of action of 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid is not fully understood. However, it is believed to interact with proteins and enzymes in the cell by forming hydrogen bonds and van der Waals interactions. This interaction allows 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid to act as a substrate for enzymes, and it can also bind to proteins and other molecules in the cell, altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid are not fully understood. However, it has been shown to interact with proteins and enzymes in the cell, which can lead to changes in the structure and function of these molecules. It is also believed that 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid can affect the cell's metabolism and energy production, as well as its response to hormones and other signals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid in lab experiments include its low cost and availability, its stability in a variety of solvents, and its ability to interact with proteins and enzymes in the cell. The main limitation of using 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid in lab experiments is that its mechanism of action is not fully understood, so it is difficult to predict the effects it may have on the cell.
Direcciones Futuras
There are a number of potential future directions for research on 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid. These include further studies into its biochemical and physiological effects, its mechanism of action, and its potential applications in medicinal chemistry and organic synthesis. Additionally, research into its use as a substrate for enzymes and its ability to interact with proteins and other molecules in the cell could lead to new insights into the structure and function of these molecules. Finally, research into its potential applications in biochemistry, such as its ability to affect the cell's metabolism and energy production, could lead to new treatments for diseases and conditions.
Métodos De Síntesis
5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid can be synthesized using two different methods. The first method involves the reaction of morpholine with 2-thiophenylacetic acid in the presence of a base such as potassium carbonate. This reaction yields 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid in a yield of approximately 70%. The second method involves the reaction of morpholine with thiophene-2-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction yields 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid in a yield of approximately 80%.
Aplicaciones Científicas De Investigación
5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid has been used in a number of scientific research applications. For example, it has been used as a substrate in enzyme-catalyzed reactions, as a building block in the synthesis of more complex molecules, and as a reagent in the synthesis of peptides. It has also been used to study the structure and function of proteins and enzymes, and to study the biochemistry of the cell.
Propiedades
IUPAC Name |
5-morpholin-4-yl-5-oxo-3-thiophen-2-ylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-12(14-3-5-18-6-4-14)8-10(9-13(16)17)11-2-1-7-19-11/h1-2,7,10H,3-6,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMNWKGNDKSDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(CC(=O)O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Morpholino-5-oxo-3-(thiophen-2-yl)pentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6505626.png)
![7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6505628.png)
![1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B6505643.png)
![methyl 3-{[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B6505645.png)
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6505659.png)
![1-[(4-chlorophenyl)methyl]-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]urea](/img/structure/B6505663.png)
![4-({4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}carbamoyl)-3-(thiophen-2-yl)butanoic acid](/img/structure/B6505666.png)
![3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid](/img/structure/B6505668.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6505674.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6505688.png)
![N-[2-(furan-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B6505692.png)